molecular formula C19H20N4O B1663758 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide CAS No. 1038915-75-1

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

カタログ番号: B1663758
CAS番号: 1038915-75-1
分子量: 320.4 g/mol
InChIキー: PCHKPVIQAHNQLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium complexes, and may require specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can also be employed to reduce reaction times and improve environmental sustainability .

化学反応の分析

Types of Reactions

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Ovarian Cancer Treatment

Niraparib has been primarily studied for its effectiveness in treating ovarian cancer, especially in patients with germline BRCA mutations . Clinical trials have demonstrated significant improvements in progression-free survival (PFS).

Study Population Median PFS (Niraparib) Median PFS (Control) Hazard Ratio
NOVA TrialBRCA mutation positive21.0 months5.5 months0.27
ARIEL3 TrialHRD-positive tumors12.9 months3.8 months0.38

These studies indicate that niraparib significantly prolongs survival compared to standard treatments.

Breast Cancer Treatment

Niraparib is also being explored for its efficacy in treating breast cancer patients with BRCA mutations. It has shown promising results in early clinical trials, indicating potential use as a monotherapy or in combination with other agents.

Other Cancers

Research is ongoing into the application of niraparib for other malignancies, including prostate cancer and pancreatic cancer, particularly in patients with homologous recombination repair deficiencies.

Case Study 1: Ovarian Cancer Patient Response

A patient with recurrent ovarian cancer harboring a BRCA1 mutation was treated with niraparib after failing multiple lines of chemotherapy. The patient experienced a significant reduction in tumor size and remained progression-free for over 18 months.

Case Study 2: Combination Therapy

In a clinical trial combining niraparib with carboplatin in patients with advanced breast cancer, results showed enhanced anti-tumor activity compared to carboplatin alone, suggesting synergistic effects that warrant further investigation.

Pharmacokinetics and Safety Profile

Niraparib exhibits favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability allows for effective dosing.
  • Half-life : Extended half-life supports once-daily dosing.
  • Tolerability : Common side effects include fatigue, nausea, and thrombocytopenia; however, most patients tolerate the drug well.

作用機序

The mechanism of action of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

類似化合物との比較

Similar Compounds

Uniqueness

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenyl group, and indazole moiety allows for versatile chemical modifications and a broad range of biological activities .

生物活性

2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, commonly known as Niraparib (MK-4827), is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound has garnered significant attention in the field of cancer therapeutics, particularly for its efficacy against BRCA1 and BRCA2 deficient tumors.

Niraparib functions by inhibiting the PARP enzymes, which play a crucial role in DNA repair mechanisms. By blocking these enzymes, Niraparib prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells with existing deficiencies in DNA repair pathways due to BRCA mutations.

Inhibition Potency

Niraparib exhibits high potency as a PARP inhibitor with the following characteristics:

  • IC50 Values :
    • PARP-1: 3.8 nM
    • PARP-2: 2.1 nM
    • Whole cell assay (PARP activity): EC50 = 4 nM
    • Cancer cell proliferation (BRCA-deficient): CC50 in the range of 10-100 nM .

Efficacy in Cancer Models

Niraparib has shown significant efficacy in preclinical models:

  • Xenograft Models : Demonstrated effectiveness as a single agent in BRCA1 deficient cancer models, indicating a strong therapeutic potential for treating such malignancies .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of Niraparib have been characterized to ensure its viability as an oral therapeutic agent:

  • Metabolism : Primarily metabolized by CYP3A and involves pathways such as N-oxidation and oxidative N-dealkylation .
  • Bioavailability : Studies indicate that Niraparib is well tolerated in vivo and maintains favorable pharmacokinetic profiles conducive for clinical use .

Case Studies and Clinical Trials

Niraparib has been evaluated in multiple clinical trials focusing on its application in treating ovarian and breast cancers associated with BRCA mutations:

  • Phase I Clinical Trials : Initial trials have confirmed its safety profile and preliminary efficacy against advanced solid tumors with BRCA mutations .

Comparative Analysis of Biological Activity

Compound Target IC50 (nM) Efficacy Notes
Niraparib (MK-4827)PARP-13.8Effective in BRCA-deficient tumorsOral administration; well tolerated
NiraparibPARP-22.1High selectivity over BRCA proficient cellsMetabolized by CYP3A

特性

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 2
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 3
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 4
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 5
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。